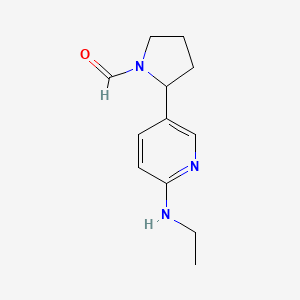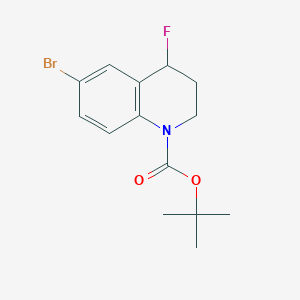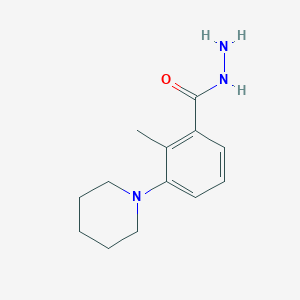
2-Methyl-3-(piperidin-1-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(piperidin-1-yl)benzohydrazide is a compound that features a benzohydrazide core substituted with a piperidine ring and a methyl group. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-1-yl)benzohydrazide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with piperidine under specific conditions. The nitro group is first reduced to an amine, which is then reacted with hydrazine to form the benzohydrazide derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(piperidin-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted benzohydrazides, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-3-(piperidin-1-yl)benzohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(piperidin-1-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic structure found in many pharmaceuticals.
Piperazine: Another nitrogen-containing heterocycle with similar applications.
Benzohydrazide: The core structure of the compound, which can be modified to create various derivatives.
Uniqueness
2-Methyl-3-(piperidin-1-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine ring and the methyl group enhances its versatility in various applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-methyl-3-piperidin-1-ylbenzohydrazide |
InChI |
InChI=1S/C13H19N3O/c1-10-11(13(17)15-14)6-5-7-12(10)16-8-3-2-4-9-16/h5-7H,2-4,8-9,14H2,1H3,(H,15,17) |
Clé InChI |
DSFWXEPHLFOFEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N2CCCCC2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



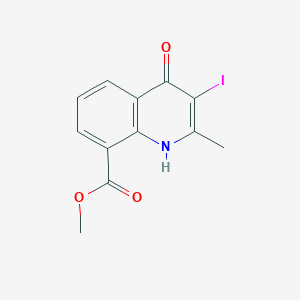
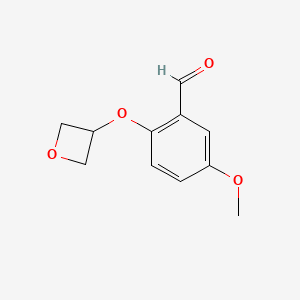
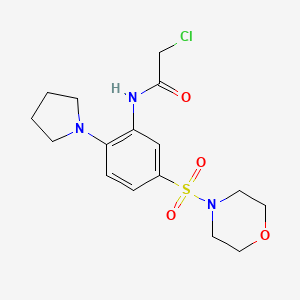
![(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B12996391.png)
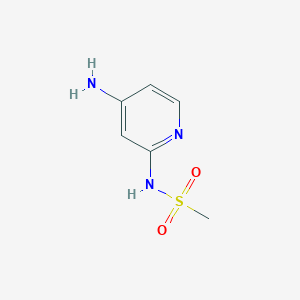
![7'-Chloro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B12996406.png)
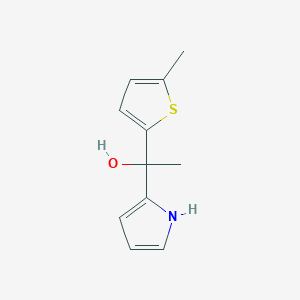

![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12996419.png)

